molecular formula C10H8BrNO B1612168 8-Bromo-1-methyl-1H-quinolin-2-one CAS No. 67805-53-2

8-Bromo-1-methyl-1H-quinolin-2-one

Cat. No.: B1612168
CAS No.: 67805-53-2
M. Wt: 238.08 g/mol
InChI Key: YKUKXVQBTWRTBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-1-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 1st position of the quinolin-2-one core structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-methyl-1H-quinolin-2-one typically involves the bromination of 1-methylquinolin-2-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced into the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems ensures precise control over reaction parameters, minimizing by-products and optimizing production efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Bromo-1-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine atom and the quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-1-methyl-1H-quinolin-2-one is unique due to the combined presence of the bromine atom and the methyl group, which significantly influence its chemical reactivity and biological activity. These substituents enhance its potential as a versatile intermediate in chemical synthesis and as a pharmacologically active compound .

Properties

IUPAC Name

8-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUKXVQBTWRTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608367
Record name 8-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67805-53-2
Record name 8-Bromo-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-1-methyl-1H-quinolin-2-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-1-methyl-1H-quinolin-2-one
Reactant of Route 3
Reactant of Route 3
8-Bromo-1-methyl-1H-quinolin-2-one
Reactant of Route 4
Reactant of Route 4
8-Bromo-1-methyl-1H-quinolin-2-one
Reactant of Route 5
Reactant of Route 5
8-Bromo-1-methyl-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
8-Bromo-1-methyl-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.